molecular formula C22H24N4O3 B14980695 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B14980695
M. Wt: 392.5 g/mol
InChI Key: ROESCNSLTMBLDR-UHFFFAOYSA-N
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Description

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, oxazole, and piperazine rings

Preparation Methods

The synthesis of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the dimethylphenoxy group: This step involves the reaction of the furan derivative with 2,5-dimethylphenol in the presence of a suitable base.

    Formation of the oxazole ring: This can be done through the cyclization of an appropriate precursor, often involving the use of a dehydrating agent.

    Attachment of the piperazine ring: This step involves the reaction of the oxazole derivative with 4-methylpiperazine under suitable conditions.

    Introduction of the carbonitrile group: This can be achieved through the reaction of the final intermediate with a cyanating agent.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis.

Scientific Research Applications

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Materials Science: The unique combination of functional groups in this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: This compound can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The furan and oxazole rings can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar residues. The carbonitrile group can act as an electrophile, reacting with nucleophilic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar compounds to 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile include:

    2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-propanoylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile: This compound has a propanoyl group instead of a methyl group on the piperazine ring.

    2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile: This compound has an ethyl group instead of a methyl group on the piperazine ring.

    2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile: This compound has a phenyl group instead of a methyl group on the piperazine ring.

These similar compounds highlight the versatility of the scaffold and its potential for modification to achieve specific properties or activities.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H24N4O3/c1-15-4-5-16(2)20(12-15)27-14-17-6-7-19(28-17)21-24-18(13-23)22(29-21)26-10-8-25(3)9-11-26/h4-7,12H,8-11,14H2,1-3H3

InChI Key

ROESCNSLTMBLDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCN(CC4)C)C#N

Origin of Product

United States

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